molecular formula C32H26N4O2 B11634838 N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

Katalognummer: B11634838
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: WCOPWBIKPIOGMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound that belongs to the class of dicarboxamides This compound is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,3-dicarboxamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,3-dicarboxylic acid with benzylamine and pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridinyl groups, forming stable complexes. These complexes can act as catalysts in various chemical reactions. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine
  • Benzene-1,3,5-tricarboxylic acid tris-pyridin-4-ylamide

Uniqueness

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is unique due to the presence of both benzyl and pyridinyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C32H26N4O2

Molekulargewicht

498.6 g/mol

IUPAC-Name

1-N,3-N-dibenzyl-1-N,3-N-dipyridin-2-ylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C32H26N4O2/c37-31(35(29-18-7-9-20-33-29)23-25-12-3-1-4-13-25)27-16-11-17-28(22-27)32(38)36(30-19-8-10-21-34-30)24-26-14-5-2-6-15-26/h1-22H,23-24H2

InChI-Schlüssel

WCOPWBIKPIOGMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.